1-(5-bromofuran-2-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
1-(5-Bromofuran-2-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a heterocyclic compound featuring a brominated furan ring, a triazolopyrimidine core, and a piperazine moiety. The bromofuran group may enhance electrophilic reactivity, while the ethyl-substituted triazolopyrimidine could influence binding affinity to biological targets.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN7O2/c1-2-23-14-12(19-20-23)13(17-9-18-14)21-5-7-22(8-6-21)15(24)10-3-4-11(16)25-10/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMIISQJUKHPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F5062-0271 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication.
Mode of Action
F5062-0271 acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing its interaction with cyclin A2, a protein required for CDK2 activation. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is a key player in the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, F5062-0271 prevents cells from entering the S phase, where DNA replication occurs. This leads to cell cycle arrest and can induce apoptosis, or programmed cell death.
Result of Action
The result of F5062-0271’s action is the inhibition of cell proliferation . By preventing cells from progressing through the cell cycle, the compound can effectively halt the growth of rapidly dividing cells. This makes F5062-0271 a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include triazolopyrimidine derivatives with variations in substituents and heterocyclic appendages. For example:
- 3-Isopropyl-5-methanesulfonyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-ol (): This compound shares the triazolopyrimidine core but substitutes the bromofuran-piperazine group with a methanesulfonyl and isopropyl group.
- MK85 (5-(3,5-bis(trifluoromethyl)phenyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one) (): Replaces the triazolopyrimidine with a pyrazolopyrimidinone scaffold. The trifluoromethylphenyl group enhances lipophilicity, contrasting with the bromofuran’s polarizable bromine atom .
Table 1: Structural Comparison of Key Analogues
| Compound | Core Structure | Key Substituents | Potential Impact on Bioactivity |
|---|---|---|---|
| Target Compound | Triazolopyrimidine | 5-Bromofuran, ethyl, piperazine | Enhanced electrophilicity, solubility |
| 3-Isopropyl-5-methanesulfonyl derivative | Triazolopyrimidine | Methanesulfonyl, isopropyl | Reduced solubility, steric hindrance |
| MK85 | Pyrazolopyrimidinone | Trifluoromethylphenyl | Increased lipophilicity |
Functional and Pharmacological Comparisons
- Antimicrobial Activity : Nitroimidazole and nitrofuryl derivatives () demonstrate that electron-withdrawing groups (e.g., nitro, bromo) on heterocycles enhance antimicrobial activity. The bromofuran in the target compound may mimic this effect, though direct antimycobacterial data is unavailable .
- Kinase Inhibition : Imidazo[4,5-b]pyridine-based kinase inhibitors () highlight the importance of piperazine moieties in improving solubility and binding to ATP pockets. The target compound’s piperazine group may confer similar advantages .
Computational Similarity Assessments
Ligand-based virtual screening () uses molecular fingerprints (e.g., Morgan, MACCS) to assess similarity. The target compound’s bromofuran and triazolopyrimidine features would likely yield low Tanimoto similarity (<0.3) with pyrazolopyrimidinones (e.g., MK85) due to divergent core structures . However, closer similarity (~0.6–0.7) might exist with other triazolopyrimidines (e.g., ) .
Table 2: Computational Similarity Metrics (Hypothetical)
| Compound Pair | Tanimoto Similarity (Morgan FP) | Biological Activity Correlation |
|---|---|---|
| Target vs. 3-Isopropyl-triazolo[4,5-d] | 0.65 | Moderate (shared core) |
| Target vs. MK85 | 0.28 | Low (divergent cores) |
Cross-Reactivity and Assay Performance
Immunoassays for structurally similar compounds () reveal that cross-reactivity depends on assay format. For instance, competitive immunoassays might misidentify the target compound as a triazolopyrimidine analogue if antibodies recognize the shared core. However, the bromofuran group could reduce cross-reactivity compared to non-halogenated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
